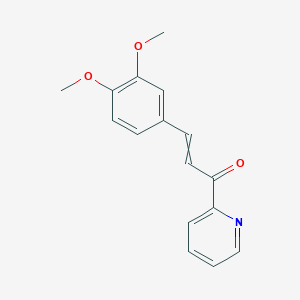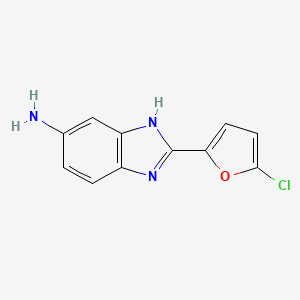
9-Methyl-anthracene, picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-anthracene, picrate: is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications . The picrate form is particularly interesting due to its enhanced reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-anthracene typically involves the methylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of 9-Methyl-anthracene often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 9-Methyl-anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions typically yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions include anthraquinone, dihydroanthracene, and various substituted anthracenes, depending on the specific reagents and conditions used .
科学研究应用
Chemistry: 9-Methyl-anthracene is used as a building block in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices .
Biology: In biological research, it serves as a probe for studying molecular interactions and dynamics due to its fluorescent properties .
Medicine: While not directly used as a drug, derivatives of 9-Methyl-anthracene are explored for their potential in photodynamic therapy and as diagnostic agents .
Industry: Industrially, it is used in the production of dyes, pigments, and other materials that require stable aromatic compounds .
作用机制
The mechanism by which 9-Methyl-anthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications, including imaging and sensing . The molecular targets and pathways involved are primarily related to its ability to interact with other molecules through π-π stacking and other non-covalent interactions .
相似化合物的比较
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
9-Bromoanthracene: Used in similar applications but with different reactivity due to the presence of a bromine atom.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties.
Uniqueness: 9-Methyl-anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its picrate form further enhances its stability and reactivity, making it suitable for specialized applications in photonics and materials science .
属性
CAS 编号 |
7476-02-0 |
|---|---|
分子式 |
C21H15N3O7 |
分子量 |
421.4 g/mol |
IUPAC 名称 |
9-methylanthracene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H12.C6H3N3O7/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-10H,1H3;1-2,10H |
InChI 键 |
DYZCERXWNYBQOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=CC2=CC3=CC=CC=C13.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)
![2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride](/img/structure/B11962156.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962161.png)
![ethyl 4-({[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11962164.png)
![4-[[4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one](/img/structure/B11962167.png)
![(5E)-5-(4-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962170.png)
![Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)

